molecular formula C7H7BrF2N2O2 B2463191 Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1823843-16-8

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2463191
CAS No.: 1823843-16-8
M. Wt: 269.046
InChI Key: XHWWSSDATFALQL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H7BrF2N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a bromine atom and a difluoroethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with notable biological activities, primarily due to its unique structural features. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings and data.

Chemical Structure and Properties

This compound has a molecular formula of C8H7BrF2N2O2C_8H_7BrF_2N_2O_2 and a molecular weight of approximately 251.04 g/mol. The compound features a bromine atom at the 4-position and a difluoroethyl group at the 1-position of the pyrazole ring. These substituents significantly influence the compound's chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a suitable carbonyl compound.
  • Bromination : The pyrazole ring is brominated using brominating agents like N-bromosuccinimide (NBS).
  • Introduction of the Difluoroethyl Group : This step involves reacting the brominated pyrazole with 2,2-difluoroethyl bromide under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to effectively bind to these targets, potentially inhibiting their activity or altering their function. This interaction is crucial in various biological applications, particularly in enzyme inhibition studies and protein-ligand dynamics.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and inflammation.
  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated promising anti-inflammatory effects comparable to standard drugs like dexamethasone .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Activity : A study synthesized a series of novel pyrazoles that showed potent activity against E. coli and S. aureus. Compound variations indicated that specific structural features enhance antibacterial properties .
CompoundActivityReference
Compound A85% inhibition against TNF-α
Compound BEffective against E. coli
  • Enzyme Inhibition : Research highlighted that compounds derived from the pyrazole framework could act as monoamine oxidase inhibitors (MAO-B), showcasing their potential in treating neurological disorders .

Properties

IUPAC Name

methyl 4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-11-12(6)3-5(9)10/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWSSDATFALQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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